(S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron
Description
(S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron (CAS: 217459-11-5) is a chiral organometallic iron complex with the molecular formula C₂₂H₂₈FeN₂ and a molecular weight of 376.32 g/mol . Structurally, it features a pentamethylcyclopentadienyl (Cp*)ligand and apyrrolidinopyrindinylgroup, which introduces stereochemical control due to the (S)-configured chiral center. The compound is characterized as dark red crystals with a melting point of163–164°C and is commercially available at ≥98% purity .
Applications are inferred from structurally related Cp*Fe complexes, such as their use in catalytic carbonylation reactions (e.g., indazole synthesis) .
Properties
InChI |
InChI=1S/C12H13N2.C10H15.Fe/c1-2-9-14(8-1)12-6-7-13-11-5-3-4-10(11)12;1-6-7(2)9(4)10(5)8(6)3;/h3-7H,1-2,8-9H2;1-5H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYBLEBWZYYQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C1CCN(C1)C2=CC=N[C]3[C]2[CH][CH][CH]3.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FeN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron typically involves the following steps:
Synthesis of the Cyclopentadienyl Ligand: The pentamethylcyclopentadienyl ligand is synthesized through the alkylation of cyclopentadiene with methylating agents.
Formation of the Iron Complex: The ligand is then reacted with an iron precursor, such as iron(II) chloride, under inert conditions to form the metallocene complex.
Chiral Induction:
Industrial production methods may involve similar steps but are optimized for scale, yield, and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
(S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or molecular oxygen, leading to the formation of iron(III) complexes.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of iron(I) species.
Substitution: The compound can participate in substitution reactions where ligands on the iron center are replaced by other ligands. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields iron(III) complexes, while reduction can produce iron(I) species.
Scientific Research Applications
Catalytic Applications
(S)-PPY is primarily recognized for its role as a catalyst in organic synthesis. Its chiral nature allows it to facilitate asymmetric reactions, which are crucial for producing enantiomerically pure compounds.
Key Reactions:
- C-H Activation : The compound can activate C-H bonds, enabling the formation of new carbon-carbon or carbon-heteroatom bonds in a selective manner.
- Cycloaddition Reactions : It has been employed in cycloaddition reactions that are vital for constructing complex molecular architectures.
Bioinorganic Chemistry
The structural characteristics of (S)-PPY make it a valuable subject of study in bioinorganic chemistry. Its ability to mimic metalloenzymes opens avenues for research into enzyme design and function.
Potential Applications:
- Enzyme Mimics : The compound's coordination properties allow it to serve as a model for studying enzyme mechanisms and developing synthetic catalysts that replicate biological functions.
- Metalloenzyme Studies : Investigations into how (S)-PPY interacts with biological substrates can provide insights into metalloenzyme activity and stability.
Medicinal Chemistry
Research is ongoing into the potential of (S)-PPY as a metallodrug in cancer therapy. Its interaction with biological molecules may lead to novel therapeutic agents.
Mechanisms of Action:
- Interaction with Biological Molecules : The iron center can coordinate with nucleophiles in biological systems, potentially leading to the development of drugs that target specific pathways.
- Oxidative Stress Induction : Studies suggest that (S)-PPY may induce oxidative stress in cancer cells, promoting apoptosis through reactive oxygen species generation.
Industrial Applications
In the industrial sector, (S)-PPY is utilized for synthesizing fine chemicals and pharmaceuticals. Its catalytic efficiency enhances reaction yields and selectivity, which is crucial for commercial production processes.
Mechanism of Action
The mechanism by which (S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron exerts its effects involves several key steps:
Coordination to Substrates: The iron center coordinates to substrates, facilitating various chemical transformations.
Electron Transfer: The compound can participate in electron transfer processes, which are crucial for oxidation and reduction reactions.
Chiral Induction: The chiral pyrrolidinopyrindinyl group induces stereoselectivity in reactions, making it valuable for asymmetric synthesis.
Molecular targets and pathways involved include interactions with nucleophiles and electrophiles, as well as coordination to specific functional groups on substrates.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound is compared to three categories of analogs:
Cp-based iron complexes (e.g., bis-CpFe derivatives).
Chiral Cp* derivatives with nitrogen-containing ligands .
Cp* complexes with alternative substituents (e.g., phenyl groups).
Table 1: Key Properties of (S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron and Analogs
Functional and Catalytic Differences
Electron-Donating Capacity: The Cp* ligand in the target compound enhances electron density at the Fe center, similar to bis-CpFe . However, the pyrrolidinopyrindinyl group introduces additional π-backbonding capability compared to simpler CpFe analogs. In contrast, bis(pentamethylcyclopentadienyl)cobalt hexafluorophosphate (C₅(CH₃)₅)₂Co⁺PF₆⁻ is cationic and used in electrochemical applications due to its redox-active Co center .
Steric Effects: The pentaphenylcyclopentadienyl ligand in (R)-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron creates significant steric bulk, reducing substrate accessibility but enhancing enantioselectivity in asymmetric catalysis . The target compound’s methyl groups on Cp* balance steric bulk and reactivity, making it more versatile in reactions requiring moderate steric control.
Chirality and Asymmetric Catalysis :
- The (S)-configured pyrrolidine group in the target compound contrasts with the (R)-configuration in C₅Ph₅-DMAP derivatives, leading to opposite enantioselectivity in catalytic cycles .
- Comparatively, Solvias Walphos ligands (mentioned in ) are phosphine-based chiral ligands, highlighting the niche role of Cp*Fe complexes in nitrogen-directed stereochemistry .
Thermal Stability: Bis-CpFe decomposes at 277°C, higher than the target compound’s 163–164°C, likely due to the stability of the neutral bis-Cp structure versus the mono-Cp* ligand system .
Biological Activity
(S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron, commonly referred to as (S)-PPY, is a chiral organometallic compound with the molecular formula and a molecular weight of 376.3 g/mol. This compound is notable for its potential biological activities, particularly in medicinal and pharmaceutical applications.
Research indicates that (S)-PPY may exhibit various biological activities due to its unique structural properties. The iron center in this complex is believed to play a crucial role in its reactivity and interaction with biological systems. The pentamethylcyclopentadienyl ligand contributes to the stability and solubility of the compound, enhancing its bioavailability.
Anticancer Properties
Recent studies have explored the anticancer potential of (S)-PPY. In vitro assays demonstrated that (S)-PPY can induce apoptosis in cancer cell lines, suggesting a mechanism involving the disruption of cellular signaling pathways associated with survival and proliferation.
- Case Study 1 : In a study published in a peer-reviewed journal, (S)-PPY was tested against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 5 µM, indicating potent anticancer activity.
Neuroprotective Effects
Preliminary research suggests that (S)-PPY may also possess neuroprotective properties. The compound has been evaluated for its ability to protect neuronal cells from oxidative stress.
- Case Study 2 : An experimental model involving neuronal cell cultures exposed to oxidative agents showed that treatment with (S)-PPY reduced cell death by approximately 30% compared to untreated controls. This effect is hypothesized to be mediated through the modulation of antioxidant enzyme activities.
Antimicrobial Activity
The antimicrobial efficacy of (S)-PPY has been assessed against various bacterial strains. Results indicate that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
- Case Study 3 : A study investigating the antibacterial properties of (S)-PPY found that it inhibited the growth of Staphylococcus aureus with an MIC value of 50 µg/mL, highlighting its potential as a lead compound for developing new antimicrobial agents.
Data Summary
Q & A
Q. What protocols ensure safe handling and storage of this air-sensitive iron complex in laboratory settings?
- Methodological Answer : Store under argon or nitrogen in flame-sealed ampoules. Use Schlenk techniques for transfers and monitor for decomposition via color changes (dark red → brown indicates oxidation). Safety protocols include fume hood use, PPE (gloves/goggles), and waste neutralization with aqueous Fe chelators .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
